molecular formula CH4OS B1220119 Methanesulfenic acid CAS No. 62965-22-4

Methanesulfenic acid

Cat. No. B1220119
CAS RN: 62965-22-4
M. Wt: 64.11 g/mol
InChI Key: VLGWYKOEXANHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylsulfanol is an S-alkylsulfenic acid in which the alkyl group is specified as methyl. It is a one-carbon compound and a S-alkylsulfenic acid.

Scientific Research Applications

Electronic Structure and Thermal Stability

Methanesulfenic acid (CH3SOH) has been studied for its electronic structure and thermal stability. It is relatively stable in the gas phase, transitioning to thioformaldehyde and water at high temperatures. This stability and behavior are crucial in understanding the molecule's potential applications in various scientific fields (Lacombe et al., 1996).

Microbial Metabolism

This compound is a key intermediate in the biogeochemical cycling of sulfur. Its metabolism by various aerobic bacteria, which use it as a source for growth, highlights its role in environmental and microbial processes (Kelly & Murrell, 1999).

Photoelectron Spectrum Analysis

The photoelectron spectrum of this compound has been analyzed, contributing to our understanding of its ionization energies and electronic properties. This information is crucial for its potential applications in fields like spectroscopy and materials science (Ortiz, 2000).

Spectroscopic Characterization

This compound has been characterized spectroscopically at low temperatures. This research is significant for identifying this compound in various environments, including potentially in the interstellar medium (Dalbouha et al., 2015).

Role in Textile Industry

This compound has been investigated for its use in the textile industry, specifically as a catalyst in producing durable-press properties in cotton. This highlights its industrial application potential (Reinhardt et al., 1973).

Environmental and Electrochemical Applications

This compound's properties, such as aqueous solubility and low toxicity, make it an ideal electrolyte for electrochemical processes, especially in metal plating. Its environmental friendliness further adds to its appeal in green chemistry applications (Gernon et al., 1999).

Semiconductor Manufacturing

In semiconductor manufacturing, this compound is used in the electroplating step, crucial for protecting internal components of devices. Studying its interaction with materials in this context is important for improving manufacturing processes (Omar et al., 2022).

Protein Hydrolysis in Analytical Chemistry

This compound has been used for protein hydrolysis in analytical chemistry, improving the determination of compounds like seleno-methionine in biological samples. This highlights its utility in biochemical analysis and research (Wrobel et al., 2003).

properties

CAS RN

62965-22-4

Molecular Formula

CH4OS

Molecular Weight

64.11 g/mol

IUPAC Name

hydroxysulfanylmethane

InChI

InChI=1S/CH4OS/c1-3-2/h2H,1H3

InChI Key

VLGWYKOEXANHJT-UHFFFAOYSA-N

SMILES

CSO

Canonical SMILES

CSO

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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